molecular formula C15H23Cl2N3OS B5004579 6-methoxy-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride

6-methoxy-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride

Cat. No.: B5004579
M. Wt: 364.3 g/mol
InChI Key: BGJQTBURVCLSJE-UHFFFAOYSA-N
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Description

6-methoxy-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with methoxyacetic acid under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Sulfur Incorporation: The sulfur atom is introduced through a thiolation reaction, where a thiol group is added to the benzimidazole core.

    Final Hydrochloride Formation: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzimidazole core or the piperidine ring, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

6-methoxy-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole: Lacks the methoxy group.

    6-methoxy-1H-benzimidazole: Lacks the piperidine and sulfur moieties.

Uniqueness

6-methoxy-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

IUPAC Name

6-methoxy-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS.2ClH/c1-19-12-5-6-13-14(11-12)17-15(16-13)20-10-9-18-7-3-2-4-8-18;;/h5-6,11H,2-4,7-10H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJQTBURVCLSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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